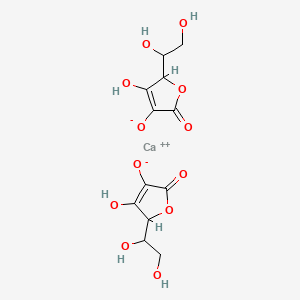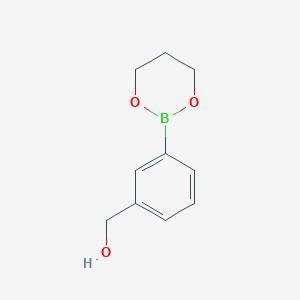
(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol is an organoboron compound with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol . This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a phenyl group and a methanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol typically involves the reaction of phenylboronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, borohydrides, and substituted phenyl derivatives .
Scientific Research Applications
(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol
- (3-(1,3,2-Dioxaborinan-2-yl)phenyl)ethanol
Uniqueness
(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical reactivity and stability compared to other boronic acids and boronate esters. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C10H13BO3 |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
[3-(1,3,2-dioxaborinan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H13BO3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,12H,2,5-6,8H2 |
InChI Key |
XXYDGVIDFMGXNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


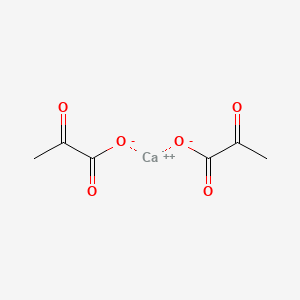
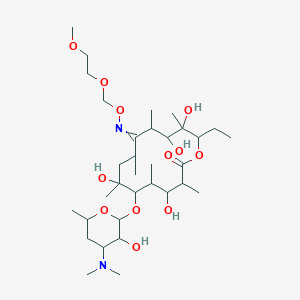
![2-[2,3-dihydro-1H-inden-2-yl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13397923.png)
![5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside](/img/structure/B13397930.png)
![Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane](/img/structure/B13397937.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13397948.png)
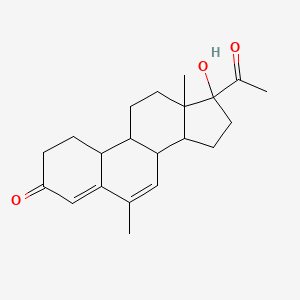
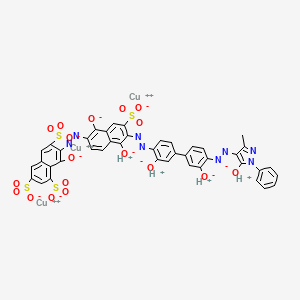
![N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13397966.png)
![5-Methoxy-3-[2-nitroethenyl]-1H-indole](/img/structure/B13397974.png)
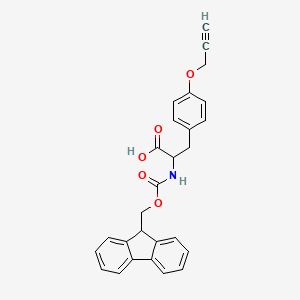
![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B13397994.png)
![[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dien-1-YL]triphenylphosphanium chloride](/img/structure/B13398011.png)
